molecular formula C9H11NO3 B1425140 (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid CAS No. 1260592-80-0

(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid

Cat. No. B1425140
M. Wt: 181.19 g/mol
InChI Key: KMTSLALPZKTAJM-BQBZGAKWSA-N
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Description

“(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid” can be represented by the SMILES string C1C@@HC(=O)O)C2=CC=CO2 .

Scientific Research Applications

Chemical Reactions and Synthesis

The compound (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid is structurally related to furan derivatives, which are known for their diverse reactions with C- and N-nucleophiles. These reactions yield a wide array of compounds including amides, pyrrolones, and benzofurans under various conditions. This versatility demonstrates the compound's potential as a precursor in the synthesis of cyclic and heterocyclic compounds with potential applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).

Central Nervous System (CNS) Acting Drugs

Furan derivatives, akin to (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid, have been identified as potential precursors for the synthesis of novel CNS acting drugs. The structural features of these compounds, including the presence of heteroatoms like nitrogen and oxygen, offer a promising avenue for developing treatments for CNS disorders with minimized adverse effects (Saganuwan, 2017).

Pyrolysis and Smoke Formation

Research into the pyrolysis of carbohydrates and related compounds, including furan derivatives, provides insights into the formation of smoke and other pyrolysis products. This knowledge is crucial for understanding and improving processes like biomass conversion and the production of biofuels. The study of furan derivatives' pyrolysis can help identify pathways to more efficient and cleaner combustion methods (Sanders, Goldsmith, & Seeman, 2003).

Bioactive Compounds and Drug Design

The structural motif of (3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid, particularly the pyrrolidine ring, is extensively used in drug discovery for its bioactive properties. This scaffold's versatility in exploring pharmacophore space and its contributions to the stereochemistry and three-dimensional coverage of molecules highlight its potential in the design of new compounds with varied biological activities. These applications range from antiviral and antitumor agents to antimycobacterial and antiparkinsonian drugs (Li Petri et al., 2021).

properties

IUPAC Name

(3R,4R)-4-(furan-2-yl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTSLALPZKTAJM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 5
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-4-(Furan-2-YL)pyrrolidine-3-carboxylic acid

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